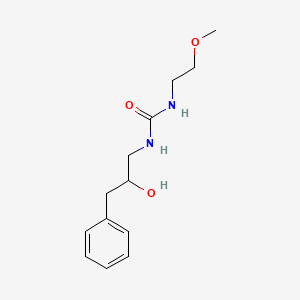
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea is a chemical compound that is commonly known as Phenylephrine. It is a sympathomimetic agent that is used as a decongestant, vasoconstrictor, and to increase blood pressure. Phenylephrine is a highly effective drug that has been used in various scientific research applications due to its unique properties.
Mechanism of Action
Phenylephrine acts by binding to and activating alpha-adrenergic receptors, which are found in blood vessels and other tissues. This leads to vasoconstriction, which increases blood pressure and reduces blood flow to the nasal mucosa, thereby reducing congestion.
Biochemical and Physiological Effects:
Phenylephrine has several biochemical and physiological effects. It increases blood pressure by constricting blood vessels, which reduces blood flow to the nasal mucosa, thereby reducing congestion. It also increases heart rate and cardiac output, which can be beneficial in certain situations.
Advantages and Limitations for Lab Experiments
Phenylephrine has several advantages for lab experiments. It is a highly effective drug that produces consistent results. It is also relatively easy to administer and has a well-established safety profile. However, Phenylephrine also has some limitations for lab experiments. It can produce significant cardiovascular effects, which can complicate the interpretation of results. Additionally, it may not be suitable for all experimental models.
Future Directions
There are several future directions for research on Phenylephrine. One potential area of research is the development of more selective alpha-adrenergic agonists that can produce vasoconstriction without significant cardiovascular effects. Another potential area of research is the investigation of the effects of Phenylephrine on other physiological systems, such as the respiratory system. Finally, Phenylephrine may have potential therapeutic applications in the treatment of conditions such as hypotension and shock.
Synthesis Methods
Phenylephrine can be synthesized by reacting benzaldehyde with nitromethane to form nitrostyrene, which is then reduced to phenylpropanolamine. The phenylpropanolamine is then reacted with urea and methoxyethyl chloride to form Phenylephrine.
Scientific Research Applications
Phenylephrine has been widely used in scientific research for various applications. It has been used to study the effects of vasoconstriction on blood pressure and heart rate. It has also been used to investigate the effects of sympathetic nervous system activation on cardiovascular function. Phenylephrine has been used in studies of the mechanisms of action of sympathomimetic agents and their effects on the cardiovascular system.
properties
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-18-8-7-14-13(17)15-10-12(16)9-11-5-3-2-4-6-11/h2-6,12,16H,7-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXAAKAYLPNZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Cyclopropylmethyl)amino]ethan-1-ol](/img/structure/B2924267.png)
![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2924269.png)
![8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924271.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924275.png)


![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)

![3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2924284.png)
